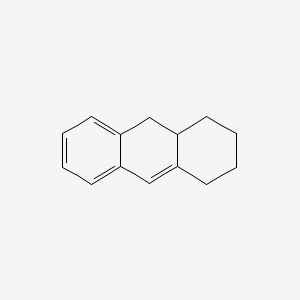

Hexahydroanthracene

Description

Historical Overview of Polycyclic Hydrocarbon Studies

The scientific inquiry into polycyclic aromatic hydrocarbons dates back to the 19th century with the isolation of anthracene (B1667546) from coal tar. mdpi.com Early research was primarily driven by the desire to understand the chemical composition of this abundant industrial byproduct. The unique chemical structures of PAHs, characterized by their fused aromatic rings, presented a fertile ground for the development of theories on aromaticity and chemical bonding. nih.gov Over the decades, the focus expanded to include the chemical transformations of these molecules, with hydrogenation being a key area of investigation. escholarship.orgosti.gov These early studies laid the groundwork for understanding the behavior of more complex, partially saturated systems like hexahydroanthracene.

Evolution of Research on Partially Hydrogenated Anthracenes

Research into partially hydrogenated anthracenes has evolved from simple characterization to sophisticated synthetic and mechanistic studies. Initial efforts focused on the catalytic hydrogenation of anthracene, which often resulted in a mixture of products with varying degrees of saturation. mdpi.commdpi.com A significant challenge has been the selective synthesis of specific isomers of hexahydroanthracene. The development of advanced catalytic systems and alternative synthetic methodologies, such as the Birch reduction and Diels-Alder reactions, has enabled greater control over the hydrogenation process, allowing for the isolation and study of individual isomers. utwente.nlstackexchange.comiitk.ac.inroyalsocietypublishing.org More recent research has explored the unique electronic and structural properties of these molecules, leading to investigations into their potential applications in materials science and as hydrogen-donor solvents. ontosight.aicapes.gov.brosti.gov

Significance within Organic Chemistry and Related Disciplines

Hexahydroanthracene and its derivatives hold considerable significance in several areas of chemical science. They serve as important model compounds for understanding the mechanisms of catalytic hydrogenation and hydrocracking of polycyclic aromatic hydrocarbons, which is crucial for the processing of fossil fuels and coal liquids. osti.govacs.orgacs.orgosti.gov The partially saturated rings of hexahydroanthracene can adopt various conformations, making them valuable substrates for stereochemical studies. Furthermore, their role as hydrogen-donor solvents in processes like coal liquefaction has been a subject of investigation. capes.gov.bracs.orgosti.govresearchgate.net In the realm of materials science, the unique photophysical properties of certain hexahydroanthracene derivatives have led to their exploration in organic electronics. ontosight.ai

Isomers of Hexahydroanthracene

Several isomers of hexahydroanthracene exist, differing in the positions of the six additional hydrogen atoms. The specific arrangement of saturated and unsaturated bonds significantly influences the molecule's chemical and physical properties. Some of the most studied isomers include:

1,4,5,8,9,10-Hexahydroanthracene (B1583848): This isomer features two isolated double bonds in the outer rings. It is a colorless, crystalline solid. ontosight.ai

1,2,3,4,5,6-Hexahydroanthracene: In this isomer, one of the outer rings is fully saturated, while the other outer ring and the central ring are partially saturated.

1,2,3,4,9,10-Hexahydroanthracene: This isomer contains one fully saturated outer ring and a dihydronaphthalene core.

Hexahydroanthracene-diones: These are derivatives where two carbonyl groups are present on the hexahydroanthracene framework, such as 1,2,3,4,4a,9a-hexahydro-9,10-anthracenedione. prepchem.com

Synthesis of Hexahydroanthracene

The synthesis of specific hexahydroanthracene isomers can be achieved through several methods, with catalytic hydrogenation and Birch reduction being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation of anthracene is a widely used method to produce various hydrogenated derivatives. mdpi.com The choice of catalyst, solvent, temperature, and pressure determines the extent of hydrogenation and the distribution of products. For instance, the use of a nickel-on-kieselguhr catalyst at high pressure can lead to the formation of octahydroanthracene, which can then be further processed. mdpi.com Studies have also employed catalysts like palladium or platinum for this transformation. ontosight.ai The catalytic hydrogenation of 1,4,4a,9a-tetrahydro-anthraquinone has been used to synthesize 1,2,3,4,4a,9a-hexahydro-9,10-anthracene-dione. prepchem.com

| Catalyst | Substrate | Product(s) | Conditions | Reference |

| Nickel-on-kieselguhr | Anthracene | Octahydroanthracene | High pressure | mdpi.com |

| Palladium or Platinum | Anthracene | 1,4,5,8,9,10-Hexahydroanthracene | Elevated pressure and temperature | ontosight.ai |

| Not specified | 1,4,4a,9a-Tetrahydro-anthraquinone | 1,2,3,4,4a,9a-Hexahydro-9,10-anthracene-dione | Toluene (B28343), 2 hours | prepchem.com |

| Fe-Co/CaA | Anthracene | Dihydro- and Tetrahydroanthracene (B13747835) | 400 °C, 6 MPa H₂ | mdpi.com |

| Ni/Hβ-zeolite | Anthracene | Octahydroanthracene | 100 °C, 7 MPa, sc-CO₂ | mdpi.com |

| Ruthenium Nanoparticles | Anthracene | 1,2,3,4-Tetrahydroanthracene | 30 °C, 20 bar H₂ | rsc.org |

Birch Reduction

The Birch reduction offers a powerful method for the selective reduction of aromatic rings. utwente.nlstackexchange.comechemi.com This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. utwente.nlechemi.com The Birch reduction of anthracene typically yields 9,10-dihydroanthracene (B76342) as the initial product. utwente.nl However, under specific conditions, a triple Birch reduction can lead to the formation of 1,4,5,8,9,10-hexahydroanthracene in good yield. stackexchange.com A Birch-type silylation of anthracene has also been reported to produce a hexasilylated hexahydroanthracene derivative. oup.com

| Reagents | Substrate | Product | Yield | Reference |

| Na/NH₃, Ethanol | Anthracene | 9,10-Dihydroanthracene | Not specified | utwente.nl |

| Na/NH₃, t-BuOH | Anthracene | 1,4,5,8,9,10-Hexahydroanthracene | 80% | stackexchange.com |

| Li, THF, then Me₃SiCl | Anthracene | cis-9,10-Bis(trimethylsilyl)-9,10-dihydroanthracene | 92% | oup.com |

Diels-Alder Reaction

The Diels-Alder reaction provides a versatile route to construct the hexahydroanthracene skeleton, particularly for functionalized derivatives. iitk.ac.inroyalsocietypublishing.orgwgtn.ac.nzresearchgate.net This [4+2] cycloaddition reaction typically involves a diene and a dienophile to form a six-membered ring. For example, functionalized hydroanthraquinones can be synthesized via the Diels-Alder reaction of activated naphthoquinones with various dienes. royalsocietypublishing.org

| Dienophile | Diene | Product | Conditions | Reference |

| Naphthoquinone derivatives | Functionalized dienes | Highly substituted hydroanthraquinone derivatives | CH₂Cl₂, 40°C | royalsocietypublishing.org |

| α-Activated α,β-Unsaturated 4,4-Dimethyl-1-tetralones | 2,3-Dimethyl-1,3-butadiene | Functionalized hexahydroanthracene carboxylate | SnCl₄, Ether, 0°C to rt | nih.gov |

Spectroscopic Properties

The structural characterization of hexahydroanthracene isomers relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of hexahydroanthracene isomers. The chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and stereochemical relationships. For instance, the ¹H NMR spectrum of 1,4,5,8,9,10-hexahydroanthracene shows distinct signals for the olefinic and allylic protons.

¹H NMR Data for 1,4,5,8,9,10-Hexahydroanthracene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.78 | m | 4H | Olefinic protons |

| 2.68 | m | 8H | Allylic protons |

¹³C NMR data further confirms the carbon framework and the presence of sp² and sp³ hybridized carbon atoms. chemicalbook.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1,4,5,8,9,10-hexahydroanthracene exhibits characteristic absorption bands for C-H stretching of both aromatic/olefinic and aliphatic hydrogens, as well as C=C stretching vibrations. nih.gov

Key IR Absorption Bands for 1,4,5,8,9,10-Hexahydroanthracene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3020 | Medium | =C-H stretch |

| 2920, 2850 | Strong | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,4,5,8,9,10-hexahydroanthracene, the molecular ion peak (M⁺) is observed at m/z 184, corresponding to its molecular weight. nih.govresearchgate.net The fragmentation pattern can give further clues about the structure.

Structure

3D Structure

Properties

CAS No. |

74753-28-9 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,3,4,4a,10-hexahydroanthracene |

InChI |

InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-2,5-6,9,14H,3-4,7-8,10H2 |

InChI Key |

ARPANWHHRGVXBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC3=CC=CC=C3CC2C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hexahydroanthracene Frameworks

Reduction-Based Approaches

Reduction of the aromatic system of anthracene (B1667546) offers a direct route to various hydrogenated derivatives, including the target hexahydroanthracenes. The choice of reduction method and reaction conditions is critical for controlling the degree of saturation and the regioselectivity of the process.

The Birch reduction is a powerful method for the dearomatization of aromatic compounds. chemistnotes.com It employs alkali metals, typically sodium or lithium, dissolved in liquid ammonia (B1221849) to create solvated electrons, which act as the reducing agent. masterorganicchemistry.comsci-hub.se An alcohol is commonly added as a proton source to quench the anionic intermediates formed during the reaction. chemistnotes.comstackexchange.com

The mechanism involves a stepwise single-electron transfer (SET) from the metal to the anthracene molecule, forming a radical anion. stackexchange.com Protonation by the alcohol then yields a radical, which accepts a second electron to form an anion. A final protonation step completes the reduction of one double bond. stackexchange.com For anthracene, reduction preferentially occurs at the central ring to yield 9,10-dihydroanthracene (B76342), as this preserves the aromaticity of the two terminal benzene (B151609) rings. masterorganicchemistry.comwikipedia.org However, under specific conditions, further reduction can be achieved to furnish hexahydroanthracene derivatives. stackexchange.com

The outcome of the Birch reduction of anthracene is highly dependent on the specific reagents and conditions employed. The choice of alkali metal, proton source, and the presence of co-solvents can influence the yield and the specific isomer of hexahydroanthracene produced.

Key variables in the Birch reduction system include:

Alkali Metal: Sodium (Na) and Lithium (Li) are the most common metals used. sci-hub.se

Solvent System: Liquid ammonia (NH₃) is the primary solvent, which is necessary to dissolve the alkali metal and generate solvated electrons. masterorganicchemistry.com Co-solvents like tetrahydrofuran (THF) or ether are often added to improve the solubility of the aromatic substrate. sci-hub.se

Proton Source: Alcohols such as ethanol, methanol, or tert-butanol are typically used to provide protons for the quenching of anionic intermediates. The acidity of the alcohol can influence the reaction pathway. masterorganicchemistry.com

Under forcing conditions, a triple Birch reduction of anthracene can be accomplished. For instance, the use of excess sodium metal in a mixture of liquid ammonia, tetrahydrofuran, and tert-butanol has been reported to yield 1,4,5,8,9,10-hexahydroanthracene (B1583848) in significant yields. stackexchange.com

| Alkali Metal | Proton Source | Co-Solvent | Primary Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Sodium (Na) | Ethanol | None | 9,10-Dihydroanthracene | High | masterorganicchemistry.com |

| Sodium (Na) | tert-Butanol | Tetrahydrofuran (THF) | 1,4,5,8,9,10-Hexahydroanthracene | 80% | stackexchange.com |

| Lithium (Li) | Ethanol | None | 9,10-Dihydroanthracene | Not Specified | chemistnotes.com |

Birch reductions are highly sensitive to the presence of oxygen and moisture. The solvated electrons and the radical anion intermediates are extremely reactive and can be readily quenched by atmospheric oxygen or water. For this reason, these reactions must be carried out under a dry, inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions and ensure the efficiency of the reduction process. The presence of oxygen can lead to the formation of oxidation products, such as anthraquinone (B42736), and significantly lower the yield of the desired hydrogenated products. While specific studies detailing the effect of different inert atmospheres on the regioselectivity of anthracene reduction are not extensively documented, the absolute requirement for anaerobic and anhydrous conditions is a fundamental principle of this methodology.

The stereochemistry of the newly formed stereocenters during the reduction of anthracene and its derivatives is a critical aspect of the synthesis. In reductive alkylation, a variation of the Birch reduction where an alkyl halide is added to trap the anionic intermediate, both cis and trans products can be formed. The stereochemical outcome is influenced by the order of addition of the reagents. For example, adding an alkyl halide to the metal-ammonia solution containing anthracene can result in a predominance of cis and/or trans dialkylated products. sci-hub.se Conversely, an "inverse quench," where the metal-ammonia solution is added to the alkyl halide, can lead to different isomeric ratios. sci-hub.se The stereocontrol in the reduction to hexahydroanthracene is complex, with the thermodynamic stability of the resulting isomers often playing a deciding role in the product distribution.

Electrochemical hydrogenation (ECH) represents a sustainable and environmentally friendly alternative to traditional chemical reduction methods. researchgate.net This technique uses water as the hydrogen source and operates under mild conditions of ambient temperature and pressure, avoiding the need for high-pressure hydrogen gas and corrosive reagents. researchgate.net The reduction is powered by electricity, which can be sourced from renewable energy, further enhancing its green credentials. researchgate.net

The electrochemical reduction of anthracene involves the transfer of electrons from a cathode to the anthracene molecule. One approach involves using a microreactor with a silicon nanowire field emitter array as the cathode to generate solvated electrons directly in the flowing solution, mimicking a Birch-type reduction. semanticscholar.org In this setup, the generated electrons reduce the anthracene, which is then protonated by a solvent like tert-butanol. semanticscholar.org

In electrocatalytic hydrogenation, the mechanism involves the electrocatalytic generation of adsorbed hydrogen atoms on the surface of a catalyst from the electrolysis of water. These adsorbed hydrogen atoms then react with the anthracene molecule, leading to its hydrogenation. The process avoids the formation of free H₂ gas, and the reaction can be controlled by adjusting the applied potential. The specific pathway and the distribution of products, such as dihydro-, tetrahydro-, and hexahydroanthracene, depend on the electrode material, the catalyst, the solvent system, and the electrochemical conditions.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation is a primary method for the reduction of anthracene to form hexahydroanthracene and other hydrogenated derivatives. This can be achieved through both heterogeneous and homogeneous catalytic systems. Transfer hydrogenation, where hydrogen is supplied from a donor molecule, also presents a viable route. For instance, an activated carbon, metal-free catalyst has been shown to facilitate the transfer of monatomic hydrogen to the anthracene ring. bohrium.com

A variety of heterogeneous catalysts have been effectively employed for the hydrogenation of anthracene. These solid-phase catalysts are easily separated from the reaction mixture, offering practical advantages in synthesis.

Nickel-based catalysts are widely used. For example, hydrogenation of anthracene over a nickel-on-kieselguhr catalyst at high pressure leads to the formation of octahydroanthracene and subsequently perhydroanthracene. researchgate.net Another study utilized a Ni supported on Hβ-zeolite catalyst in supercritical carbon dioxide, achieving 100% conversion of anthracene at 100°C. mdpi.com The selectivity towards octahydroanthracene was found to be optimal at a total pressure of 6.9 MPa. mdpi.com

Noble metal catalysts, such as platinum and rhodium supported on alumina (Al2O3), have demonstrated high efficiency and selectivity. acs.org A Pt/Al2O3 catalyst prepared by strong electrostatic adsorption (SEA) achieved nearly 100% conversion of anthracene with 93% selectivity to symmetrical octahydroanthracene at 240°C and 7 MPa after 10 hours. acs.org This catalyst also exhibited high stability over multiple cycles. acs.org

Bimetallic catalysts have also been investigated. A study using iron-cobalt catalysts supported on either calcium aluminate (CaA) or ZSM-5 zeolite showed good conversion rates. mdpi.com At 400°C and an initial pressure of 6 MPa, the Fe-Co/CaA catalyst resulted in approximately 87% anthracene conversion, while the Fe-Co/ZSM-5 catalyst achieved about 91% conversion. mdpi.com The product distribution for both catalysts consisted mainly of dihydro- and tetrahydroanthracene (B13747835). mdpi.com

Iron-based catalysts have also been explored for the partial hydrogenation of anthracene. Using in situ hydrogen produced from the water-gas shift reaction, Fe-based catalysts demonstrated significant activity at 400°C and 10 MPa. researchgate.net The catalytic activity was found to be dependent on the iron precursor, with Fe(NO3)3·9H2O showing the highest activity due to its complete decomposition to the active Fe3O4 species. researchgate.net

Table 1: Heterogeneous Catalysis in Anthracene Hydrogenation

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Major Products | Reference |

|---|---|---|---|---|---|---|---|

| Ni | Hβ-zeolite | 100 | 6.9 | 6 | 100 | Octahydroanthracene | mdpi.com |

| Pt | Al2O3 | 240 | 7 | 10 | ~100 | sym-Octahydroanthracene (93% selectivity) | acs.org |

| Fe-Co | CaA | 400 | 6 | 1 | ~87 | Dihydro- and Tetrahydroanthracene | mdpi.com |

| Fe-Co | ZSM-5 | 400 | 6 | 1 | ~91 | Dihydro- and Tetrahydroanthracene | mdpi.com |

| Fe(NO3)3·9H2O | - | 400 | 10 | - | High | 9,10-Dihydroanthracene | researchgate.net |

| Activated Carbon | - | 300 | 5 | - | - | Hydrogenated anthracene ring | bohrium.com |

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under milder conditions compared to their heterogeneous counterparts. Wilkinson's catalyst, Rh[(C6H5)3P]3Cl, is a well-known example of a homogeneous hydrogenation catalyst. libretexts.org Such rhodium and ruthenium complexes are effective for the hydrogenation of multiple bonds and are noted for their increased selectivity, being more sensitive to steric hindrance and less prone to causing rearrangements. libretexts.org

Iron pentacarbonyl (Fe(CO)5) has also been utilized as a catalyst for the hydrogenation of anthracene under water-gas shift conditions. acs.org Additionally, ionic-surfactant-protected gold (Au) and silver (Ag) nanoparticles have been shown to homogeneously catalyze the hydrogenation of anthracene in aqueous micellar solutions at room temperature. ntu.edu.tw The catalytic activity of these nanoparticles was observed to be size-dependent. ntu.edu.tw

Clemmensen Reduction and Variants

The Clemmensen reduction is a classic organic reaction used to reduce aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in This method is particularly effective for the reduction of aryl-alkyl ketones, such as those formed from Friedel-Crafts acylation. wikipedia.orgunacademy.com

In the context of synthesizing hexahydroanthracene frameworks, the Clemmensen reduction can be envisioned as a method to deoxygenate a ketone precursor, thereby forming a methylene (B1212753) group within the tricyclic system. The substrate must be stable to the strongly acidic reaction conditions. wikipedia.org The mechanism of the Clemmensen reduction is complex and thought to occur on the surface of the zinc, potentially involving organozinc intermediates or zinc carbenoids. wikipedia.orgunacademy.com

A modified, non-aqueous version of the Clemmensen reduction utilizes activated zinc dust with hydrogen chloride in an organic solvent like diethyl ether or acetic anhydride (B1165640). wikipedia.org This variant often does not require heating, making it suitable for heat-labile substrates.

Construction of Hexahydroanthracene Skeletons via Cyclization Reactions

An alternative to the reduction of anthracene is the construction of the hexahydroanthracene skeleton through cyclization reactions. These methods allow for greater control over the stereochemistry and substitution patterns of the final product.

Intramolecular Heck Reactions for Core Formation

The intramolecular Heck reaction is a powerful tool for the formation of cyclic and polycyclic systems. wikipedia.orgorganicreactions.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.orgresearchgate.net The reaction proceeds under mild and nearly neutral conditions, making it tolerant of a wide range of functional groups. organicreactions.orgresearchgate.net

The formation of a hexahydroanthracene framework via an intramolecular Heck reaction would involve a precursor molecule containing both an aryl halide and an appropriately positioned alkene tether. The palladium(0) catalyst would oxidatively add to the aryl halide, followed by migratory insertion of the alkene into the newly formed palladium-carbon bond, thus closing the ring. wikipedia.org Subsequent β-hydride elimination would then regenerate the catalyst and yield the cyclized product. chim.it

The intramolecular Heck reaction is particularly useful for constructing congested tertiary and quaternary stereocenters, which can be achieved with high diastereoselectivity and, with the use of chiral ligands, enantioselectivity. organicreactions.orgresearchgate.net Tandem reactions initiated by an intramolecular Heck cyclization can lead to the rapid assembly of complex, multi-ring systems. organicreactions.orgprinceton.edu

Diels-Alder and Related Cycloaddition Strategies

The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most effective and atom-economical methods for constructing six-membered rings, making it a cornerstone in the synthesis of hexahydroanthracene frameworks. orientjchem.org The reaction typically involves the cycloaddition of a conjugated diene with a dienophile. In the context of hexahydroanthracene synthesis, anthracene or its derivatives serve as the diene component.

The central ring of anthracene is highly reactive in Diels-Alder reactions due to the gain in aromatic stabilization energy when the outer rings become fully aromatic in the product. A classic example is the reaction of anthracene with maleic anhydride in xylene, which upon refluxing, yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. scribd.com This reaction showcases the preference for cycloaddition at the 9 and 10 positions of the anthracene core. orientjchem.org

The choice of dienophile is critical and can be varied to introduce different functionalities into the resulting hexahydroanthracene skeleton. orientjchem.org Research has explored a range of dienophiles, from simple alkenes to more complex, functionalized molecules, to create diverse analogues. orientjchem.org For instance, the reaction of 9-substituted anthracenes with various dienophiles has been extensively studied to synthesize precursors for antidepressant drugs like Benzoctamine and maprotiline. orientjchem.org

Steric and electronic factors of the substituents on both the anthracene core and the dienophile play a significant role in the regioselectivity and stereoselectivity of the cycloaddition. orientjchem.org While many Diels-Alder reactions with anthracene derivatives proceed readily, some require thermal or Lewis acid catalysis to overcome activation barriers. The reaction is also reversible, and retro-Diels-Alder reactions can be induced, often at high temperatures, to regenerate the starting materials. researchgate.net

| Diene | Dienophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anthracene | Maleic Anhydride | Xylene, Reflux | 9,10-dihydroanthracene-9,10-α,β-succinic anhydride | scribd.com |

| 9-Anthraldehyde | Acrylic Acid | Thermal | Substituted Ethanoanthracene | orientjchem.org |

| 9-Methylanthracene | Tetranitroethylene | Benzene, Reflux | 9-methyl-11,11,12,12-tetranitro-9,l0-dihydro-9,l0-ethanoanthracene | orientjchem.org |

| Anthracene | N-Methylmaleimide | 80-85 °C | Diastereoisomeric Adducts | orientjchem.org |

Electrocyclization Mechanisms

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated π-system, or the reverse ring-opening process. libretexts.org These reactions are characterized by the conversion of one π-bond into a σ-bond (ring-closing) or vice versa (ring-opening) and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. rsc.org The stereochemical outcome—whether the process is conrotatory or disrotatory—is dictated by the number of π-electrons and whether the reaction is induced thermally or photochemically. libretexts.org

In the synthesis of polycyclic frameworks like hexahydroanthracene, electrocyclization can be a key step in ring formation. For example, a conjugated triene system can undergo a 6π electrocyclization to form a cyclohexadiene ring, a core component of the hexahydroanthracene structure. According to the Woodward-Hoffmann rules, a thermal 6π electrocyclization proceeds in a disrotatory fashion, while a photochemical reaction occurs via a conrotatory pathway. libretexts.org

While direct examples of electrocyclization to form the primary hexahydroanthracene skeleton are less common than Diels-Alder approaches, they are fundamental in the synthesis of various complex polycyclic aromatic compounds. rsc.orgnih.gov For instance, oxidative electrocyclization has been used as a novel method for the synthesis of new polycyclic aromatic hydrocarbons. nih.gov These reactions are highly atom-economical and offer precise control over stereochemistry, making them a powerful tool for constructing complex molecular architectures. rsc.org The Nazarov cyclization, a 4π electrocyclization of divinyl ketones, is another example of how this class of reactions can be used to build five-membered rings within larger polycyclic systems. rsc.org

Novel Synthetic Routes and Emerging Technologies

Multi-Component Catalytic Cascades for Polycyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials, offer a highly efficient route to complex molecules. rsc.orgnih.gov When combined with catalytic cascades, MCRs can rapidly build molecular complexity and are particularly suited for the synthesis of polycyclic systems. acs.org This strategy is advantageous due to its high atom and pot economy, convergence, and the ability to generate diverse molecular libraries from simple precursors. rsc.org

For the construction of polycyclic frameworks analogous to the hexahydroanthracene core, MCRs can assemble key precursors in a single step, which can then undergo subsequent cyclizations. nih.gov For example, the Ugi four-component reaction (Ugi-4CR) has been employed to create adducts that, through subsequent palladium-catalyzed annulation or radical-induced cyclization, yield diverse polycyclic quinazolinones. acs.org This demonstrates the power of combining MCRs with cyclization strategies to access complex scaffolds.

Catalysis plays a crucial role in these cascades, enabling transformations that would otherwise be difficult to achieve. Transition metals like palladium, copper, and rhodium are often used to catalyze the cyclization steps. acs.org These methods allow for the construction of multiple C-C and C-X bonds in a single, streamlined process, minimizing waste and purification steps. rsc.org

| Strategy | Key Features | Advantages | Typical Catalysts/Conditions |

|---|---|---|---|

| Diels-Alder Cycloaddition | [4+2] cycloaddition of a diene and dienophile. | High atom economy, stereospecificity, reliable for 6-membered ring formation. | Thermal or Lewis Acid (e.g., ZnI2). |

| Electrocyclization | Intramolecular ring formation from a conjugated π-system. | High atom economy, precise stereochemical control based on Woodward-Hoffmann rules. | Thermal or photochemical activation. |

| Multi-Component Catalytic Cascades | Three or more reactants combine in one pot, followed by cyclization. | High efficiency, molecular diversity, rapid construction of complexity. | Transition metals (e.g., Pd, Cu, Rh), radical initiators. |

Flow Chemistry and Continuous Synthesis of Hexahydroanthracene Analogues

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful technology for modern organic synthesis. nih.govdurham.ac.uk This approach offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability. nih.govuc.pt

For the synthesis of hexahydroanthracene analogues, flow chemistry can be applied to individual reaction steps or to multi-step sequences in a "telescoped" fashion, where intermediates are not isolated. uc.pt This is particularly beneficial for improving the efficiency and safety of reactions that are highly exothermic or involve unstable intermediates. The modular nature of flow chemistry systems allows for the integration of different reactors, in-line purification units, and analytical tools, enabling automated and efficient production. durham.ac.ukuc.pt

The application of flow chemistry can lead to higher yields and purities compared to batch processes. For example, the precise temperature control in microreactors can minimize the formation of side products. Furthermore, the ability to operate at elevated temperatures and pressures in a controlled manner can accelerate reaction rates significantly. durham.ac.uk While specific applications to hexahydroanthracene are still emerging, the principles of flow chemistry have been successfully applied to a wide range of heterocyclic and polycyclic compound syntheses, demonstrating its vast potential for this area. researchgate.netorganic-chemistry.org

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of complex molecules like hexahydroanthracene to enhance sustainability.

Key green chemistry principles relevant to hexahydroanthracene synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Diels-Alder reactions and electrocyclizations are inherently atom-economical as they are addition reactions. truman.edu

Use of Safer Solvents : Efforts are made to replace hazardous organic solvents with greener alternatives or to conduct reactions under solvent-free ("neat") conditions. For example, the Diels-Alder reaction between anthracene and maleic anhydride can be performed without a solvent, which reduces waste and simplifies the workup. truman.edu

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalytic processes reduce waste and often allow for milder reaction conditions. This is a central aspect of the multi-component catalytic cascades discussed earlier.

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. The efficiency of flow chemistry and MCRs contributes to waste prevention by improving yields and reducing the need for intermediate purification steps. truman.edu

By incorporating these principles, chemists can develop more environmentally benign and efficient syntheses of hexahydroanthracene and its derivatives. The use of green nanomaterials in related areas, such as the remediation of polycyclic aromatic hydrocarbons, also points towards future sustainable approaches in this field. nih.gov

Reactivity and Reaction Mechanisms of Hexahydroanthracene Systems

Investigation of Electrophilic and Nucleophilic Reactions

While hexahydroanthracene itself is not aromatic, the outer benzene (B151609) rings retain aromatic character and can undergo electrophilic substitution reactions. However, the reactivity is generally lower than that of benzene due to the deactivating effect of the hydroaromatic central ring. Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions is directed by the existing substituents on the aromatic rings. science.gov

Nucleophilic reactions on the hexahydroanthracene core are less common unless activated by appropriate functional groups. For instance, the presence of electron-withdrawing groups can facilitate nucleophilic aromatic substitution on the outer rings. Nucleophilic attack can also occur at saturated carbon atoms of the central ring if a good leaving group is present, proceeding through SN1 or SN2 mechanisms, influenced by steric hindrance and carbocation stability. uky.edu

Radical Pathways and Radical Ion Chemistry

The study of radical reactions involving anthracene (B1667546) derivatives provides insight into potential pathways for hexahydroanthracene. For instance, anthracenyl radicals can be formed through hydrogen atom abstraction. nih.gov The unpaired electron in these radicals is often delocalized over the π-system, influencing their stability and reactivity. nih.gov Radical-radical reactions can lead to ring expansion and the formation of larger polycyclic aromatic hydrocarbons (PAHs). nih.gov

In the context of atmospheric chemistry, reactions with radicals such as hydroxyl (OH) and chlorine (Cl) are significant. researchgate.netrsc.org These reactions can be initiated by radical addition to the aromatic rings, followed by subsequent reactions that can lead to the formation of various oxidation products. rsc.org The kinetics of these radical reactions are often complex and temperature-dependent. researchgate.net

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. thermofisher.comwiley-vch.de While specific studies on rearrangement reactions of the parent hexahydroanthracene are not extensively detailed in the provided context, analogous systems suggest that carbocation intermediates, which can be formed during electrophilic reactions or solvolysis, are prone to rearrangements to form more stable carbocations. Acid-catalyzed isomerizations could potentially lead to shifts in the position of the double bonds within the central hydroaromatic ring or migration of alkyl substituents.

Oxidative Transformations and Aromatization Studies

The central, partially saturated ring of hexahydroanthracene is susceptible to oxidative transformations. Dehydrogenation, or aromatization, is a key reaction that converts the hexahydroanthracene core back to the fully aromatic anthracene system. This process can be achieved using various oxidizing agents or catalytic methods. The driving force for this reaction is the gain in aromatic stabilization energy.

Studies on the oxidation of anthracene by hydroxyl radicals have shown the formation of products like anthraquinone (B42736), indicating that similar oxidative pathways could be initiated on the saturated portions of hexahydroanthracene, potentially leading to ring-opened products or functionalized derivatives under specific conditions. researchgate.net

Photochemical and Electrochemical Reaction Mechanisms

The photochemistry of anthracene and its derivatives is well-documented and often involves photodimerization upon irradiation with UV light. mdpi.com This [4+4] cycloaddition reaction occurs between two anthracene molecules. While the saturated central ring of hexahydroanthracene would not participate directly in such a reaction, the outer aromatic rings could potentially undergo photochemical reactions, although their reactivity might be altered by the non-aromatic central ring.

Electrochemical studies can provide insights into the redox properties of hexahydroanthracene. Oxidation would likely involve the removal of electrons from the π-systems of the outer rings, potentially leading to radical cations that could undergo further reactions. Reduction could, in principle, add electrons to the π-system or lead to the cleavage of bonds in the saturated portion of the molecule.

Mechanistic Elucidation Studies

Understanding the mechanisms of the reactions involving hexahydroanthracene requires detailed kinetic and product analysis studies.

Kinetic studies are crucial for determining the rate laws and reaction orders of the various transformations that hexahydroanthracene can undergo. For example, the rate of electrophilic substitution would depend on the concentrations of both the hexahydroanthracene derivative and the electrophile. Spectroscopic methods, such as UV-visible and NMR spectroscopy, are powerful tools for monitoring the change in concentration of reactants and products over time, allowing for the determination of rate constants. fiveable.me

Kinetic data from studies on related compounds, such as the reaction of anthracene with OH radicals, reveal complex temperature dependencies and provide insights into the reaction mechanisms, including whether they proceed via addition or abstraction pathways. researchgate.net For instance, the photodimerization of some anthracene derivatives has been shown to follow first-order kinetics under specific conditions. mdpi.com The rate constants for such reactions can be determined by fitting the experimental data to appropriate kinetic models. mdpi.com

Table of Reaction Parameters for Anthracene Photodimerization

| Compound | Kinetic Constant (s⁻¹) |

| Anthracene Derivative A | 2.8 x 10⁻³ mdpi.com |

| Anthracene Derivative B | 2.6 x 10⁻⁴ mdpi.com |

This table presents the kinetic constants for the photodimerization of two different anthracene derivatives, illustrating the influence of substituents on reaction rates.

Isotopic Labeling and Crossover Experiments

Isotopic labeling is a powerful technique used to trace the pathways of atoms and molecules through chemical reactions. In the context of hexahydroanthracene synthesis, particularly through the hydrogenation of anthracene, isotopic labeling, primarily with deuterium (B1214612) (D), can provide profound insights into the reaction mechanism. While specific isotopic labeling studies exclusively focused on the formation of hexahydroanthracene are not extensively detailed in the available literature, the principles of such experiments, as applied to polycyclic aromatic hydrocarbon (PAH) hydrogenation, allow for a clear understanding of their potential contributions.

The primary goals of isotopic labeling in studying the hydrogenation of anthracene to hexahydroanthracene would be to:

Determine the stereochemistry of hydrogen addition to the aromatic rings.

Elucidate the reversibility of intermediate steps.

Probe the nature of hydrogen activation on the catalyst surface.

Deuterium Labeling Studies:

In a typical experiment, the hydrogenation of anthracene would be carried out using deuterium gas (D₂) instead of hydrogen gas (H₂). The resulting deuterated hexahydroanthracene and any intermediates would then be analyzed, likely using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to determine the number and location of deuterium atoms.

For instance, if the hydrogenation proceeds via a stepwise mechanism, the distribution of deuterium in the intermediates, such as dihydroanthracene and tetrahydroanthracene (B13747835), can reveal which double bonds are reduced first and whether the addition of deuterium atoms occurs on the same side (syn-addition) or opposite sides (anti-addition) of the aromatic ring. This information is crucial for understanding the stereochemical control of the reaction.

Crossover Experiments:

Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving the transfer of atoms between different molecules). In the context of anthracene hydrogenation, a crossover experiment could involve the simultaneous hydrogenation of a fully deuterated anthracene and a non-deuterated anthracene in the presence of a catalyst.

If the reaction proceeds via an intermolecular mechanism where hydrogen atoms can be exchanged between molecules on the catalyst surface, one would expect to find partially deuterated products derived from both the initially deuterated and non-deuterated anthracene. Conversely, the absence of such "crossed" products would suggest an intramolecular mechanism where hydrogen addition occurs without significant exchange between adsorbed species. While specific crossover experiments for hexahydroanthracene synthesis are not prominently reported, these types of studies are fundamental to understanding the dynamics of catalytic hydrogenation.

Although detailed experimental data from isotopic labeling and crossover experiments specifically for hexahydroanthracene formation is sparse in the reviewed literature, the application of these techniques is a cornerstone for elucidating reaction mechanisms in catalytic hydrogenation.

Intermediates Identification and Trapping

The hydrogenation of anthracene to hexahydroanthracene is not a single-step process but rather a sequential reaction involving several partially hydrogenated intermediates. The identification and, where possible, the trapping of these intermediates are critical for constructing a detailed reaction mechanism.

The generally accepted pathway for the catalytic hydrogenation of anthracene proceeds through the following key intermediates:

9,10-Dihydroanthracene (B76342) (DHA): The initial step in the hydrogenation of anthracene typically involves the addition of two hydrogen atoms across the central ring at the 9 and 10 positions. This is due to the higher reactivity of this central ring compared to the outer rings.

1,2,3,4-Tetrahydroanthracene (THA): Following the formation of DHA, subsequent hydrogenation occurs on one of the outer aromatic rings.

Octahydroanthracene (OHA): Further hydrogenation of THA leads to the formation of octahydroanthracene, which is an isomer of hexahydroanthracene where one of the outer rings and the central ring are saturated. Symmetrical octahydroanthracene (sym-OHA) is often a significant product. mdpi.com

Studies on the catalytic hydrogenation of anthracene have successfully identified these intermediates by analyzing the product mixture at different reaction times and conditions. For example, using a Ni supported on Hβ-zeolite catalyst, the reaction pathway was shown to involve the formation of dihydro- and tetrahydroanthracene, which were then further hydrogenated to octahydroanthracene. mdpi.com It was also demonstrated that dihydroanthracene could be converted to octahydroanthracene either directly or via the tetrahydroanthracene intermediate. mdpi.com

The relative concentrations of these intermediates can be influenced by reaction parameters such as temperature, pressure, and the choice of catalyst. For instance, with a Ni/Hβ-zeolite catalyst, increasing the reaction time led to a decrease in the selectivity for dihydro- and tetrahydroanthracene and a corresponding increase in the selectivity for octahydroanthracene, confirming the sequential nature of the reaction. mdpi.com

While the direct trapping of these intermediates can be challenging due to their reactivity under hydrogenation conditions, their identification in the reaction mixture provides strong evidence for the stepwise mechanism. The reaction pathway can be summarized as follows:

Anthracene → 9,10-Dihydroanthracene → 1,2,3,4-Tetrahydroanthracene → Octahydroanthracene (Hexahydroanthracene isomer)

The following table provides a summary of the key intermediates in the hydrogenation of anthracene.

| Intermediate Name | Chemical Formula | Role in Reaction Pathway |

| 9,10-Dihydroanthracene | C₁₄H₁₂ | Initial product of anthracene hydrogenation. |

| 1,2,3,4-Tetrahydroanthracene | C₁₄H₁₄ | Formed from the hydrogenation of an outer ring of 9,10-dihydroanthracene. |

| Octahydroanthracene | C₁₄H₁₈ | A more hydrogenated product, isomeric with hexahydroanthracene. |

Stereochemical and Regiochemical Control in Reactions

The formation of hexahydroanthracene through the hydrogenation of anthracene involves the creation of multiple stereocenters, leading to the possibility of various stereoisomers. The control of stereochemistry and regiochemistry is a critical aspect of these reactions, influencing the properties of the final product.

Stereochemical Control:

The stereochemical outcome of the hydrogenation is largely determined by the mode of hydrogen addition to the aromatic rings. Catalytic hydrogenation on the surface of a heterogeneous catalyst typically results in syn-addition of hydrogen atoms, meaning that both hydrogen atoms add to the same face of the double bond. This can lead to the formation of specific stereoisomers.

In the context of annulated arenes, it has been shown that enantioselective hydrogenation can lead to the controlled formation of multiple stereocenters in adjacent rings. Mechanistic studies suggest that a two-step hydrogenation pathway can occur, where the catalyst is able to overcome the substrate's inherent stereocontrol to produce all-cis-substituted products. By switching the enantiomer of the chiral catalyst in a subsequent step, it is possible to produce the opposite, trans-diastereomer with high diastereoselectivity and enantioselectivity.

Regiochemical Control:

Regiochemistry in the hydrogenation of anthracene refers to which of the rings and which specific double bonds are reduced. As mentioned previously, the central ring of anthracene is generally the most reactive towards hydrogenation. However, the regioselectivity can be influenced by the catalyst and reaction conditions.

For substituted anthracenes, the nature and position of the substituent can direct the hydrogenation to a specific ring. For example, in the regioselective borylation of 9,10-dipyridylanthracene, steric hindrance plays a crucial role in determining the position of the borylation. While this is not a hydrogenation reaction, it illustrates the principle of how steric and electronic factors can control the regioselectivity of reactions involving the anthracene core.

The selective formation of a particular hexahydroanthracene isomer over others is a key challenge. Different isomers of octahydroanthracene have been identified as products in the hydrogenation of anthracene, indicating that the reaction pathway can lead to different regio- and stereochemical outcomes. mdpi.com

The interplay between the catalyst surface, the substrate, and the reaction conditions ultimately dictates the stereochemical and regiochemical outcome of the hydrogenation of anthracene to hexahydroanthracene.

Catalyst Design and Mechanistic Roles

The design of the catalyst is paramount in controlling the reactivity and selectivity of the hydrogenation of anthracene to hexahydroanthracene. The choice of the active metal, the support material, and the method of catalyst preparation all play crucial roles in the reaction mechanism and the distribution of products.

Active Metal:

A variety of transition metals have been investigated for the hydrogenation of anthracene, including nickel (Ni), iron-cobalt (Fe-Co), chromium (Cr), and rhodium (Rh). mdpi.commdpi.comresearchgate.netrsc.org The nature of the active metal influences the catalyst's activity and selectivity. For example, a low-valent chromium catalyst has been shown to achieve regioselective hydrogenation of polycyclic aromatic hydrocarbons. researchgate.net

Catalyst Support:

Catalyst Preparation:

The method of catalyst preparation can influence the particle size and distribution of the active metal, which in turn affects the catalytic performance.

Mechanistic Roles of Catalysts:

The catalyst's primary role is to provide a surface for the adsorption and activation of both hydrogen and the anthracene substrate. The mechanism of catalytic hydrogenation generally involves the following steps:

Adsorption of Reactants: Anthracene and hydrogen molecules adsorb onto the catalyst surface.

Activation of Hydrogen: The hydrogen molecule dissociates into hydrogen atoms on the metal surface.

Stepwise Hydrogenation: The adsorbed anthracene is sequentially hydrogenated by the activated hydrogen atoms.

Desorption of Products: The partially and fully hydrogenated products desorb from the catalyst surface.

The catalyst can influence the regioselectivity of the initial hydrogenation step. For example, the central ring of anthracene is typically hydrogenated first. The catalyst also plays a role in the subsequent hydrogenation of the outer rings and can affect the stereochemistry of hydrogen addition.

The following table summarizes the performance of different catalysts in the hydrogenation of anthracene, highlighting the influence of catalyst design on the reaction outcome.

| Catalyst | Support | Key Findings | Reference |

| Ni | Hβ-zeolite | Achieved high conversion and selectivity to octahydroanthracene. The reaction proceeds via dihydro- and tetrahydroanthracene intermediates. | mdpi.com |

| Fe-Co | CaA | Primarily a hydrogenation catalyst. | mdpi.com |

| Fe-Co | ZSM-5 | Exhibited both hydrogenation and cracking properties. | mdpi.com |

| Cr (low-valent) | - | Demonstrated regioselective hydrogenation of PAHs. | researchgate.net |

| Rh | - | Used in mechanochemical transfer hydrogenation. | rsc.org |

Derivatization and Functionalization of Hexahydroanthracene

Introduction of Substituents on the Ring System

The introduction of new chemical entities onto the hexahydroanthracene framework can be achieved through several synthetic methodologies, including halogenation, alkylation, acylation, arylation, silylation, and the formation of organometallic derivatives. These reactions can proceed on either the aromatic or the aliphatic portions of the molecule, depending on the reagents and reaction conditions employed.

Halogenation and Halogen-Containing Derivatives

Halogenation of anthracene (B1667546) and its derivatives often leads to addition products, reflecting the reactivity of the central ring. osti.govresearchgate.net While direct halogenation of 1,4,5,8,9,10-hexahydroanthracene (B1583848) is not extensively documented in readily available literature, methods applied to related structures such as anthraquinones are pertinent. For instance, processes for the halogenation of anthraquinone (B42736) derivatives are known, which can involve direct reaction with halogenating agents. google.com Furthermore, selective halogenation has been achieved on complex systems containing phenolic rings, which are structurally related to potential hydroxylated hexahydroanthracene derivatives, using techniques like phase transfer catalysis. researchgate.net The synthesis of hexabromoanthracenes through the direct bromination of 9,10-dibromoanthracene (B139309) highlights that extensive halogenation of the anthracene core is possible, leading to intermediates that can be further transformed.

Alkylation, Acylation, and Arylation Strategies

The introduction of carbon-based substituents such as alkyl, acyl, and aryl groups onto the hexahydroanthracene skeleton can be accomplished through various established synthetic protocols.

Alkylation: While direct alkylation of the parent hexahydroanthracene is not commonly reported, related transformations on similar scaffolds are well-known. For example, alkylated anthraquinones, which can be conceptually derived from hexahydroanthracene, have been synthesized and are found in nature. researchgate.net The alkylation of naphthoquinones, a smaller but related ring system, has been achieved using methods like the retro-Diels-Alder reaction, showcasing strategies that could potentially be adapted for hexahydroanthracene. tandfonline.com

Acylation: Friedel-Crafts acylation represents a powerful method for introducing acyl groups onto aromatic rings. organic-chemistry.orgsigmaaldrich.comwikipedia.org This reaction has been successfully applied to a bridged hexahydroanthracene derivative, specifically syn-1,6:8,13-bisoxido researchgate.netannulene, using acetic anhydride (B1165640) and boron trifluoride, indicating its feasibility on the hexahydroanthracene system. scribd.com The reaction typically proceeds on the aromatic portion of the molecule. For instance, Friedel-Crafts acylation of naphthyl ethers, followed by demethylation, has yielded hydroxynaphthyl ketones, a reaction pathway that could be envisioned for appropriate hexahydroanthracene precursors. tandfonline.com

Arylation: The construction of biaryl systems through arylation is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are instrumental in this regard. The intramolecular Heck reaction has been employed in the synthesis of the hexahydroanthracene core of the natural product mensacarcin, demonstrating the utility of this methodology for forming C-C bonds within this framework. researchgate.netgoettingen-research-online.de Such palladium-catalyzed arylations can be influenced by electronic and conjugative effects of substituents already present on the hexahydroanthracene core. goettingen-research-online.de

Table 1: Examples of Alkylation, Acylation, and Arylation Precursors/Analogs

| Compound Class | Specific Example/Method | Relevance to Hexahydroanthracene | Reference(s) |

|---|---|---|---|

| Alkylated Anthraquinones | Naturally occurring and synthetic derivatives. | Structural analogs of oxidized hexahydroanthracenes. | researchgate.net |

| Acylated Naphthyl Ethers | Friedel-Crafts acylation followed by demethylation. | Demonstrates acylation on a related aromatic system. | tandfonline.com |

| Bridged Hexahydroanthracene | Friedel-Crafts acylation of syn-1,6:8,13-bisoxido researchgate.netannulene. | Confirms feasibility of acylation on a hexahydroanthracene-derived core. | scribd.com |

| Mensacarcin Precursors | Intramolecular Heck reaction for core synthesis. | Application of arylation in constructing the hexahydroanthracene skeleton. | researchgate.netgoettingen-research-online.de |

Silylation and Organometallic Functionalization

The introduction of silicon-containing groups and the formation of organometallic complexes represent significant avenues for functionalizing hexahydroanthracene.

Silylation: A notable method for the extensive functionalization of anthracene is the Birch-type silylation. This reaction, when applied to anthracene, yields a hexasilylated hexahydroanthracene as a single stereoisomer. researchgate.net This process involves the reduction of the aromatic system in the presence of a silylating agent, leading to a highly functionalized, saturated ring system.

Organometallic Functionalization: Hexahydroanthracene and its derivatives can act as ligands for various transition metals. For example, hexahydroanthracene (HHA) reacts with iron pentacarbonyl, Fe(CO)₅, to form mono- and bis(tricarbonyliron) derivatives. In these complexes, the iron is coordinated to the diene portion of the hexahydroanthracene ligand. Furthermore, organometallic ruthenium(II) complexes containing diamine ligands have been synthesized with hexahydroanthracene derivatives. Organolithium reagents and Grignard reagents are also pivotal in the synthesis and functionalization of related structures. masterorganicchemistry.commnstate.eduwikipedia.orgmasterorganicchemistry.comresearchgate.netpressbooks.puborganicchemistrytutor.com For instance, the addition of an aryl lithium species to a cyclobutanone (B123998) was a key step in the synthesis of a functionalized hexahydroanthracene-1,9-diol. sfu.ca These organometallic intermediates are versatile nucleophiles for forming new carbon-carbon bonds. masterorganicchemistry.commnstate.eduwikipedia.orgmasterorganicchemistry.comresearchgate.netpressbooks.puborganicchemistrytutor.com

Table 2: Silylation and Organometallic Derivatives of Hexahydroanthracene

| Reaction Type | Reagents | Product Description | Reference(s) |

|---|---|---|---|

| Birch-type Silylation | Anthracene, Li, Me₃SiCl | Hexasilylated hexahydroanthracene | researchgate.net |

| Organoiron Complexation | Hexahydroanthracene, Fe(CO)₅ | Mono- and bis(tricarbonyliron) complexes | |

| Organoruthenium Complexation | Hexahydroanthracene derivative, Ru(II) source | Ruthenium(II) diamine complexes | |

| Organolithium Addition | Aryl lithium, cyclobutanone derivative | Precursor to a functionalized hexahydroanthracene-1,9-diol | sfu.ca |

Functional Group Interconversions and Modifications

Once a functionalized hexahydroanthracene is obtained, the existing functional groups can be further modified through a variety of reactions, including oxidations like hydroxylation and epoxidation, as well as subsequent transformations of the resulting products.

Hydroxylation and Etherification

The introduction of hydroxyl groups (hydroxylation) and their subsequent conversion to ethers (etherification) are important transformations. The conversion of 1,4,5,8,9,10-hexahydroanthracene can lead to decahydroanthracene-tetrols. A monoepoxide of a hexahydroanthracene derivative has been hydrated using acetic acid to furnish a diol. In some cases, this hydration can be accompanied by dehydrogenation. The regioselective hydroxylation of related tropone (B1200060) systems has also been described as a route to hydroxylated hexahydroanthracene cores. wikipedia.org

Epoxidation and Related Oxidations

The double bonds within the hexahydroanthracene framework are susceptible to oxidation, most notably epoxidation. For example, the epoxidation of a hexahydroanthracene dione (B5365651) has been reported, serving as a model for the synthesis of the D-ring of taxoids. researchgate.net These epoxides are valuable intermediates that can be opened by nucleophiles to introduce a variety of functional groups. sciencenet.cn In the biosynthesis of the natural product mensacarcin, which possesses a hexahydroanthracene structure, an enzymatic epoxidation of the side chain is a key step. researchgate.net This highlights that both chemical and biological methods can be employed for the selective oxidation of hexahydroanthracene derivatives. The oxidation of diols derived from hexahydroanthracene can also lead to the corresponding diones. researchgate.net

Table 3: Oxidative Functionalization of Hexahydroanthracene Derivatives

| Reaction Type | Substrate | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Hydroxylation | Hexahydroanthracene epoxide | Acetic acid | Diol | |

| Epoxidation | Hexahydroanthracene dione | Oxidizing agent | Epoxide | researchgate.net |

| Enzymatic Epoxidation | Mensacarcin precursor | MsnO8 enzyme | Epoxidized side chain | researchgate.net |

| Diol Oxidation | Hexahydroanthracene diol | IBX, DMSO | Dione | researchgate.net |

Nitrogen and Sulfur Containing Derivatives

The introduction of nitrogen and sulfur atoms into the hexahydroanthracene framework can significantly alter its electronic and steric properties, often leading to enhanced biological activity or novel material characteristics.

The synthesis of nitrogen-containing derivatives of the related anthraquinone structure has been achieved through methods like the Ullmann coupling reaction, where a bromine atom is substituted with various amines. uobaghdad.edu.iq This approach has been used to introduce amino fragments, and the resulting compounds have shown inhibitory effects against bacteria and fungi. uobaghdad.edu.iq For instance, a triazene (B1217601) derivative of 9,10-dioxo-9,10-dihydroanthracene has demonstrated a broad spectrum of antimicrobial activity. uobaghdad.edu.iq The incorporation of nitrogen-containing heterocyclic moieties, such as pyrazole (B372694) and imidazole, has also been explored. uobaghdad.edu.iq

Similarly, the introduction of sulfur-containing functional groups can be achieved through various synthetic methodologies. While specific examples for the direct sulfur functionalization of hexahydroanthracene are not extensively detailed in the provided results, general methods for creating sulfur-containing heterocycles, which can be applied to aromatic systems, are well-established. nih.govnih.gov These methods are often employed to synthesize compounds with potential applications as cytotoxic agents and in medicinal chemistry. nih.gov The synthesis of sulfide (B99878) derivatives has been explored in the context of creating potential pesticides. mdpi.com

Table 1: Examples of Nitrogen and Sulfur-Containing Hexahydroanthracene Derivatives and Related Structures

| Compound Class | Synthetic Method | Potential Applications | Reference |

|---|---|---|---|

| Amino-anthraquinones | Ullmann Coupling | Antimicrobial | uobaghdad.edu.iq |

| Triazene-anthraquinones | Diazotization and coupling | Antimicrobial | uobaghdad.edu.iq |

| Pyrazole-anthraquinones | Condensation reactions | Antimicrobial | uobaghdad.edu.iq |

| Thiol-functionalized aromatics | Nucleophilic substitution | Material science | goettingen-research-online.de |

| Sulfide-containing m-diamides | Multi-step synthesis | Pesticidal | mdpi.com |

Regioselective and Stereoselective Functionalization

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups on the hexahydroanthracene core is paramount for developing compounds with specific functions.

A notable example of regioselective functionalization is the Diels-Alder reaction between 2-substituted naphthoquinones and various dienes to produce highly substituted hydroanthraquinone derivatives. royalsocietypublishing.org The regioselectivity of these cycloadditions is often directed by substituents on the dienophile, such as a benzoyl group at the C2 position. royalsocietypublishing.org For instance, the reaction of a TBDPS-substituted diene with certain dienophiles leads to a regioselective cycloaddition, yielding the "para" product. royalsocietypublishing.org

Stereoselectivity is also a critical aspect. For example, the nucleophilic opening of epoxides derived from hexahydroanthracene is a stereospecific process. sciencenet.cn This reaction allows for the controlled introduction of functional groups with a defined stereochemistry. Furthermore, intramolecular Heck reactions have been investigated for the synthesis of the hexahydroanthracene core, where the substituents can influence the stereochemical outcome. goettingen-research-online.de

Table 2: Research Findings on Regioselective and Stereoselective Functionalization

| Reaction Type | Key Finding | Selectivity | Reference |

|---|---|---|---|

| Diels-Alder Cycloaddition | Benzoyl substituent at C2 of the dienophile directs regioselectivity. | High regioselectivity | royalsocietypublishing.org |

| Diels-Alder Cycloaddition | Space-demanding TIPS functionality in the diene resulted in a regioselective "para" product. | Regioselective | royalsocietypublishing.org |

| Epoxide Ring Opening | SN2 reaction proceeds with high stereospecificity. | Stereospecific | sciencenet.cn |

| Intramolecular Heck Reaction | Substituent electronic and conjugative properties influence the reaction outcome. | Dependent on substrate | goettingen-research-online.deresearchgate.net |

Synthesis of Hexahydroanthracene-Based Hybrid Molecules

Hybrid molecules, which combine the hexahydroanthracene scaffold with other chemical entities, are designed to create novel structures with potentially synergistic or unique properties. This approach is a common strategy in medicinal chemistry to develop multifunctional drugs. mdpi.com

One approach to creating hybrid molecules involves the "click chemistry" concept, which utilizes highly reliable and specific reactions. acs.org For example, the Diels-Alder reaction, a type of click reaction, can be used to link the hexahydroanthracene core to other molecules. The formation of hydrogels by cross-linking furan-modified hyaluronic acid with a bismaleimide-polyethylene glycol (PEG) linker is an example of this strategy. acs.org

Another strategy involves the synthesis of hybrid structures by combining different pharmacophores. For instance, hybrid molecules have been synthesized based on furan-2(3H)-ones and chromen-4(4H)-ones. mdpi.com While not directly involving hexahydroanthracene, this principle can be applied to create hexahydroanthracene-based hybrids. The synthesis of half-sandwich ruthenium(II) compounds incorporating nitrogen-containing ligands and a hexahydroanthracene moiety is another example of creating hybrid molecules with potential applications in cancer treatment. google.com

Table 3: Examples of Hexahydroanthracene-Based and Related Hybrid Molecules

| Hybrid Molecule Type | Synthetic Strategy | Potential Application | Reference |

|---|---|---|---|

| Hydrogels | Diels-Alder "click" reaction | Biomedical applications | acs.org |

| Furanone-Chromone Hybrids | Knoevenagel condensation | Antibacterial | mdpi.com |

| Ruthenium(II) Complexes | Ligand exchange/coordination | Anticancer | google.com |

| Anilinoisoquinolinequinone Homodimers | Oxidative amination | Cytotoxic | researchgate.net |

Advanced Characterization and Analytical Research for Hexahydroanthracene

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a powerful lens through which the molecular intricacies of hexahydroanthracene can be examined. These techniques provide fundamental information on the connectivity of atoms, the nature of chemical bonds, and the electronic properties of the molecule.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules like hexahydroanthracene. mdpi.comnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the unambiguous assignment of the molecular structure. mdpi.comelsevier.com

In the context of hexahydroanthracene, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and their directly attached carbons. These methods are particularly valuable in distinguishing between the different isomers of hexahydroanthracene that may be formed during synthesis. For instance, the Birch-type silylation of anthracene (B1667546) has been shown to produce a single stereoisomer of a hexasilylated hexahydroanthracene, a determination made possible through detailed NMR analysis. researchgate.net

Key Research Findings from NMR Studies:

Structural Confirmation: NMR spectra provide the definitive fingerprint for the specific isomer of hexahydroanthracene present. The chemical shifts (δ) and coupling constants (J) of the proton and carbon signals are unique to the molecule's three-dimensional structure.

Stereochemistry Determination: Advanced NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, which is critical for determining the relative stereochemistry of the chiral centers in various hexahydroanthracene isomers.

Conformational Analysis: The coupling constants between vicinal protons can be used, with the help of the Karplus equation, to estimate the dihedral angles between them, offering insights into the preferred conformation of the saturated rings in the hexahydroanthracene structure.

| NMR Technique | Information Obtained for Hexahydroanthracene |

| ¹H NMR | Number of unique proton environments, their chemical shifts, and spin-spin coupling patterns. |

| ¹³C NMR | Number of unique carbon environments and their chemical shifts. |

| COSY | Correlation between coupled protons, identifying neighboring protons in the structure. |

| HSQC | Correlation between protons and their directly bonded carbons. |

| HMBC | Correlation between protons and carbons over two or three bonds, aiding in piecing together the carbon skeleton. |

| NOESY | Through-space correlations between protons, crucial for determining stereochemistry. |

This table is interactive. Click on the headers to sort.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For hexahydroanthracene, the IR spectrum is characterized by C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, as well as C-C bond stretching and bending vibrations that are indicative of its specific structure.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com It is particularly sensitive to non-polar bonds and can provide information about the carbon skeleton of hexahydroanthracene.

The combined use of IR and Raman spectroscopy can lead to a more complete vibrational assignment, aiding in the conformational analysis of the flexible saturated rings within the hexahydroanthracene structure. d-nb.info Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to simulate the vibrational modes and assist in their assignment. nepjol.info

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| Aromatic C-H Stretch | 3100 - 3000 | Presence of the aromatic ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Presence of the saturated rings. |

| C=C Aromatic Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations. |

| CH₂ Bending (Scissoring) | ~1465 | Presence of methylene (B1212753) groups in the saturated rings. |

| C-C Stretch | 1200 - 800 | Skeletal vibrations of the entire molecule. |

This table is interactive. Click on the headers to sort.

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful techniques for probing the electronic structure of molecules. uci.edu While the fully saturated cyclohexane (B81311) ring in hexahydroanthracene does not absorb in the typical UV-Vis range, the aromatic portion of the molecule gives rise to characteristic electronic transitions. edinst.com

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also provide valuable information. uci.edu The shape of the fluorescence spectrum and the fluorescence quantum yield are sensitive to the molecular environment and can be used to study interactions of hexahydroanthracene with other molecules or its aggregation state.

| Spectroscopic Parameter | Information Derived for Hexahydroanthracene |

| λmax (Wavelength of Maximum Absorption) | Energy of the electronic transitions in the aromatic moiety. |

| Molar Absorptivity (ε) | Probability of the electronic transition. |

| Emission Spectrum | Information about the energy of the lowest excited singlet state. |

| Quantum Yield (Φf) | Efficiency of the fluorescence process. |

This table is interactive. Click on the headers to sort.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. smithers.com It is a cornerstone for the analysis of reaction products and the assessment of purity for compounds like hexahydroanthracene. osti.govinnovatechlabs.com

In a typical GC-MS analysis, a sample containing hexahydroanthracene is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the column. acs.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.

Research on the use of hexahydroanthracene in coal liquefaction processes has utilized GC-MS to identify and quantify the reaction products. osti.gov The technique is instrumental in determining the conversion of hexahydroanthracene and the distribution of hydrogenated products. osti.gov The purity of the starting hexahydroanthracene, often sourced from chemical suppliers, is also typically verified by GC-MS. osti.gov

| GC-MS Data | Application in Hexahydroanthracene Analysis |

| Retention Time (GC) | Helps in the identification of hexahydroanthracene in a mixture by comparing it to a known standard. |

| Molecular Ion Peak (MS) | Confirms the molecular weight of hexahydroanthracene. |

| Fragmentation Pattern (MS) | Provides structural information and a unique fingerprint for the molecule. |

| Peak Area (GC) | Used for the quantitative analysis of hexahydroanthracene in a sample, often with the use of an internal standard. osti.gov |

This table is interactive. Click on the headers to sort.

Chromatographic and Separation Methodologies Research

The analysis of hexahydroanthracene, especially within complex matrices, necessitates the development of robust chromatographic separation methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

The development of efficient HPLC and GC methods is crucial for the accurate analysis of hexahydroanthracene in various samples, from reaction mixtures to environmental extracts. researchgate.net Method development involves optimizing several parameters to achieve the desired separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid sample based on their differential interactions with a stationary phase and a liquid mobile phase. researchgate.netlabmanager.com For hexahydroanthracene, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724)/water), is a common approach. Method development would focus on optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution between hexahydroanthracene and other components in the mixture. researchgate.net

Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds like hexahydroanthracene. labmanager.com The choice of the GC column (stationary phase) is critical for achieving good separation. A nonpolar or mid-polar column is typically used for the analysis of polycyclic aromatic hydrocarbons and their derivatives. mdpi.com The temperature program of the GC oven is another key parameter that is optimized to ensure efficient separation of complex mixtures. acs.org

The development of these methods often involves a systematic approach, where different columns, mobile phases or temperature programs, and detector settings are evaluated to find the optimal conditions for the specific analytical challenge. researchgate.net

| Chromatographic Parameter | Considerations for Hexahydroanthracene Analysis |

| Stationary Phase (Column) | HPLC: C18 or other nonpolar phases. GC: Nonpolar or mid-polar capillary columns. |

| Mobile Phase (HPLC) | Mixtures of solvents like acetonitrile and water, often run in a gradient elution mode. |

| Carrier Gas (GC) | Inert gases like helium or nitrogen. |

| Temperature Program (GC) | A temperature ramp is typically used to elute compounds with a wide range of boiling points. |